molecular formula C6H11NO2 B13814336 (R)-1-Amino-2,2-dimethylcyclopropanecarboxylic acid

(R)-1-Amino-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B13814336
M. Wt: 129.16 g/mol
InChI Key: CUDYUNNRMLWYTR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Amino-2,2-dimethylcyclopropanecarboxylic acid is a conformationally restricted cyclopropane-containing α,α-disubstituted amino acid. Its strained cyclopropane ring and bulky 2,2-dimethyl substituents impose significant steric hindrance, making it a valuable building block in peptide design. This structural rigidity enhances resistance to enzymatic degradation and stabilizes non-canonical secondary structures like 310-helices in peptides .

The compound is synthesized enantioselectively via pig liver esterase (PLE)-mediated hydrolysis of a prochiral bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate precursor. This method achieves >98% enantiomeric excess, as confirmed by chiral HPLC and optical rotation analysis . Its absolute (1S)-configuration (corresponding to the (R)-enantiomer in alternative nomenclature) is critical for bioactivity, particularly in enzyme inhibition .

Preparation Methods

Multi-step Halogenation and Esterification Route (Patent CN118255679A, 2022)

This method involves a four-step synthetic sequence starting from 2,2-dimethylcyclopropanecarboxylic acid (compound A):

Step Reagents and Conditions Description Yield/Notes
1 Compound A, chloroform, N-bromosuccinimide (NBS), phosphorus pentachloride (PCl5), benzoyl peroxide, reflux 2-3 h at 25 °C Radical bromination and ring functionalization to form compound B 98.1% yield; product obtained by crystallization and filtration without purification
2 Compound B, methanol or ethanol, catalytic concentrated sulfuric acid, reflux 3-4 h Esterification to form methyl or ethyl ester (compound C) Crude product used directly in next step
3 Compound C, p-toluenesulfonamide, potassium carbonate, benzyl triethyl ammonium chloride catalyst, acetonitrile, 25 °C, 5-6 h Nucleophilic substitution to introduce amino functionality (compound D) Product isolated by crystallization
4 Compound D, dilute hydrochloric acid, reflux 2-3 h, pH adjusted to ~7 Hydrolysis and purification to yield (R)-1-amino-2,2-dimethylcyclopropanecarboxylic acid Final product recrystallized from methanol

Advantages: High overall yield and environmentally friendly conditions. The process avoids purification between some steps, enhancing efficiency. The method was supported by GC analysis confirming product purity.

Limitations: The initial radical bromination step has a high ring-closing difficulty and requires expensive raw materials. Reaction times can be relatively long.

Enzyme-Mediated Stereoselective Synthesis via Pig Liver Esterase (PLE) (Salgado et al., 2000)

This biocatalytic approach uses pig liver esterase to achieve high stereoselectivity in the synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid, which is the enantiomer of the (R)-isomer but demonstrates the principle of enzymatic resolution applicable to the target compound:

Step Reagents and Conditions Description Outcome
1 Hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate with pig liver esterase Enzymatic hydrolysis to yield (1R)-2,2-dimethyl-1-[(trifluoroethoxy)carbonyl]cyclopropane-1-carboxylic acid High enantiomeric excess
2 Curtius rearrangement using diphenylphosphoryl azide (DPPA) Rearrangement to N-ethoxycarbonyl protected amino ester intermediate
3 Alkaline hydrolysis Final deprotection to yield (1S)-amino acid

Advantages: High stereoselectivity and mild reaction conditions. Enzymatic synthesis is environmentally benign and can be highly selective.

Limitations: Requires specialized enzymes and substrates, which may limit scalability. The method is more suited for laboratory-scale stereoselective synthesis.

Synthesis via β-Chloroaldimine Intermediates and Cyanide Addition (Kirihata et al., 1991)

This organic synthesis route involves the formation of β-chloroaldimine derivatives followed by addition of hydrogen cyanide and ring closure to generate cyclopropane intermediates:

Step Reagents and Conditions Description Notes
1 β-Chloroaldimines prepared from aldehydes and amines Formation of reactive intermediates
2 Addition of hydrogen cyanide using acetone cyanohydrin Formation of α-amino-γ-chloronitriles
3 Base-induced ring closure Formation of 1-aminocyclopropanecarbonitriles
4 Acidic hydrolysis Conversion to 1-amino-2,2-dimethylcyclopropanecarboxylic acid

Advantages: Allows access to both enantiomers depending on conditions. Provides a versatile platform for preparing substituted cyclopropane amino acids.

Limitations: Use of toxic hydrogen cyanide and multiple steps with moderate yields. Requires careful handling and purification.

Preparation via Chlorination and Deacidification of Dichlorovinyl Cyclopropane Precursors (Patent CN102060694A, 2011)

This method focuses on preparing chlorinated cyclopropane carboxylic acid derivatives as intermediates:

Step Reagents and Conditions Description Yield/Notes
1 (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid, lower aliphatic alcohol, deacidification agent, reflux 4-12 h Esterification and deacidification High yield, cost-effective
2 Vacuum filtration and rotary evaporation Isolation of crude reddish-brown viscous oil
3 Acid adjustment, cooling, drying, recrystallization Purification of crude product

Advantages: High yield and low cost. Suitable for large-scale production.

Limitations: Produces racemic mixtures requiring further resolution for enantiopure products.

Enzymatic Resolution Using Novel Esterases (ASM Journals, 2015)

Recent advances include the use of novel esterases such as RhEst1 for enantioselective hydrolysis of racemic esters of 1-amino-2,2-dimethylcyclopropanecarboxylic acid:

Parameter Description
Enzyme RhEst1 esterase
Substrate Racemic ester of 1-amino-2,2-dimethylcyclopropanecarboxylic acid
Conditions pH 8.0, 30 °C, aqueous buffer with organic solvent biphasic system
Outcome (S)-enantiomer obtained with >97% enantiomeric excess (eep)
Yield Up to 48% molar yield at 200 mM substrate concentration

Advantages: High enantioselectivity and potential for preparative scale synthesis. Mild conditions and environmentally friendly.

Limitations: Enzyme availability and stability under process conditions need optimization. The method focuses on the (S)-enantiomer but can be adapted.

Summary Table of Preparation Methods

Method Key Features Yield Stereoselectivity Scalability Environmental Impact
Multi-step Halogenation & Esterification (Patent CN118255679A) Four-step chemical synthesis, high yield, no intermediate purification ~98% (step 1), overall high Moderate, racemic unless resolved Good for scale-up Moderate, uses halogenated reagents
Enzyme-Mediated Synthesis (Pig Liver Esterase) Biocatalytic, highly stereoselective High enantiomeric excess High (enantioselective) Limited by enzyme availability High (green chemistry)
β-Chloroaldimine & Cyanide Addition Multi-step organic synthesis, versatile Moderate Potential for stereoselectivity Moderate Uses toxic cyanide
Chlorination & Deacidification (Patent CN102060694A) Simple, cost-effective, racemic High Racemic High Moderate
Enzymatic Resolution with RhEst1 Esterase Enantioselective hydrolysis of racemic esters Up to 48% molar yield High (eep > 97%) Good for preparative scale High

Mechanism of Action

The mechanism of action of ®-1-Amino-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, in antiviral applications, it may inhibit viral proteases, thereby preventing viral replication .

Comparison with Similar Compounds

Functional and Mechanistic Differences

ACC (1-Aminocyclopropane-1-carboxylic Acid)

  • Role : ACC is the direct precursor of ethylene in plants, converted by ACC oxidase (ACO) .
  • Stability : Lacks steric protection, making it susceptible to enzymatic and oxidative degradation .
  • Applications : Studied for agricultural applications to regulate plant growth and senescence .

DFACC (1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid)

  • Decomposition : Undergoes pH-dependent ring-opening in aqueous solutions via four proposed mechanisms (A–D), producing α-keto acids and fluorinated byproducts .
  • Enzyme Inhibition : Acts as a slow-dissociating, reversible inhibitor of ACC deaminase (Ki = 120 ± 40 nM), with fluorine atoms enhancing electrophilicity and binding affinity .
  • Synthesis : Utilizes lipase-catalyzed desymmetrization of prochiral precursors, differing from the enzymatic PLE approach used for the dimethyl analog .

(R)-1-Amino-2,2-dimethylcyclopropanecarboxylic Acid

  • Conformational Effects : The 2,2-dimethyl groups enforce a rigid cyclopropane ring, favoring 310-helix formation in peptides, unlike ACC or DFACC .
  • Stability : Enhanced steric shielding reduces reactivity toward nucleophiles and prolongs metabolic stability compared to DFACC .
  • Enzyme Interactions : Demonstrated inhibition of ethylene-forming enzyme (EFE), suggesting utility as a plant growth regulator .

Data Table: Physicochemical and Biochemical Properties

Property This compound ACC DFACC
Molecular Weight 143.18 g/mol 101.10 g/mol 138.08 g/mol
pKa (α-amino) ~5.88 (estimated) 4.8 5.88
Decomposition Half-Life (pH 7.0) Stable (>24 h) N/A 4 min
Enzyme Inhibition (Ki) Not quantified (EFE inhibition observed) N/A 120 nM

Biological Activity

(R)-1-Amino-2,2-dimethylcyclopropanecarboxylic acid (often abbreviated as DmCpCa) is a chiral compound that has garnered attention due to its significant biological activities and applications in pharmaceuticals. This article explores its biological activity, synthesis, and relevant research findings.

Overview of Biological Activity

This compound is primarily known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for cilastatin, a renal dehydropeptidase inhibitor that prevents the degradation of imipenem in the kidney. This combination is crucial for treating severe bacterial infections . The compound exhibits high enantioselectivity in enzymatic reactions, making it valuable for producing optically pure compounds .

Key Biological Activities:

  • Renal Dehydropeptidase Inhibition: DmCpCa acts as an inhibitor of renal dehydropeptidase, thus enhancing the efficacy of certain antibiotics like imipenem by preventing their breakdown .
  • Chiral Building Block: It serves as a crucial chiral building block in organic synthesis, particularly in the pharmaceutical industry .
  • Antiviral and Antitumor Potential: Derivatives of DmCpCa have shown promise as candidates for antibiotic and antiviral drugs, indicating potential antitumor properties as well .

Synthesis and Enzymatic Activity

The synthesis of this compound can be achieved through various methods, including enzymatic hydrolysis and asymmetric synthesis. Notably, researchers have identified esterase enzymes capable of enantioselectively hydrolyzing racemic mixtures to yield the desired enantiomer with high purity and yield .

Enzymatic Characteristics:

  • An esterase identified from Rhodococcus sp. strain ECU1013 has been characterized for its ability to hydrolyze ethyl (S)-2,2-dimethylcyclopropanecarboxylate into (S)-DmCpCa with an enantiomeric excess of 97.5% and a molar yield of 47.8% .
  • The enzyme exhibits high activity towards para-nitrophenyl esters and demonstrates potential for industrial applications in producing chiral compounds .

Case Study 1: Cilastatin Production

Research has shown that the efficient preparation of (S)-DmCpCa is critical for cilastatin production. A study demonstrated that using the esterase from Rhodococcus sp. led to significant yields of (S)-DmCpCa, underscoring its importance in clinical settings for antibiotic formulations .

Case Study 2: Antiviral Applications

Another study explored the potential use of DmCpCa derivatives in developing therapeutic agents for hepatitis C. The compound's ability to inhibit pyridoxal-phosphate dependent enzymes positions it as a lead candidate for further drug development .

Data Table: Biological Activities and Applications

Biological Activity Description References
Renal Dehydropeptidase InhibitionPrevents degradation of imipenem; enhances antibiotic efficacy
Chiral Building BlockUsed in pharmaceutical synthesis; important for creating optically active compounds
Antiviral PotentialCandidate for hepatitis C treatment; inhibits key enzymes
Antitumor ActivityPotential lead compound for cancer treatment

Scientific Research Applications

Antiviral Agents

One of the most notable applications of (R)-1-amino-2,2-dimethylcyclopropanecarboxylic acid is its role as an intermediate in the synthesis of antiviral drugs targeting Hepatitis C. Research indicates that derivatives of this compound can inhibit the Hepatitis C virus NS3/4A protease, a crucial enzyme for viral replication. This inhibition leads to significant antiviral activity, making it a candidate for therapeutic development against Hepatitis C .

Antibiotic Development

The compound has also been identified as a lead structure for antibiotic drugs. Its ability to inhibit pyridoxal-phosphate dependent enzymes positions it as a valuable scaffold for developing new antibiotics and antitumor agents. The structural features of this compound facilitate modifications that enhance its biological activity against various pathogens .

Agrochemical Applications

The use of this compound extends beyond pharmaceuticals into agrochemicals. It serves as a raw material for synthesizing various agrochemical products, including herbicides and insecticides. The compound's unique cyclopropane structure contributes to the efficacy and specificity of these agrochemicals .

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound in enzyme inhibition. For instance, it has been shown to act as a slow-dissociating inhibitor of ACC deaminase, which is involved in plant hormone regulation. This property could be harnessed for developing herbicides that target specific metabolic pathways in plants .

Chiral Building Block

This compound is recognized as an important chiral building block in organic synthesis. Its enantiomerically pure forms are utilized in various synthetic routes to produce complex molecules with high stereochemical fidelity. The compound's ability to undergo selective transformations makes it valuable in the synthesis of pharmaceuticals and other fine chemicals .

Biocatalysis

The compound has been employed in biocatalytic processes where enzymes such as RhEst1 have been used to achieve enantioselective hydrolysis of related compounds. This approach allows for the production of optically pure derivatives with high yields and selectivity, showcasing the potential for green chemistry applications .

Case Study: Therapeutic Agent Development

A study published in Drugs of the Future detailed the development of a therapeutic agent based on this compound derivatives targeting Hepatitis C. The research demonstrated that these compounds exhibited significant antiviral activity and were effective at inhibiting viral replication in vitro.

Case Study: Enzyme Inhibition

Research into enzyme inhibitors revealed that derivatives of this compound could effectively inhibit ACC deaminase with submicromolar affinity. This finding suggests potential applications in agricultural biotechnology for controlling plant growth by modulating hormone levels .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (R)-1-amino-2,2-dimethylcyclopropanecarboxylic acid, and how can purity be ensured?

Synthesis typically involves cyclopropanation of a precursor (e.g., using diazo compounds with transition metal catalysts), followed by functional group modifications. Critical steps include:

  • Silane protection of reactive groups to prevent side reactions during cyclopropane ring formation .
  • Oxidation of intermediates to carboxylic acids (e.g., RuO₄-mediated oxidation) .
  • Purification via cation-exchange resins (e.g., DOWEX 50WX8) to isolate the final product as a stable HCl salt . Purity is validated using NMR (e.g., monitoring fluorinated intermediates via 19F^{19}\text{F} NMR) and ESI-MS .

Q. How does pH influence the stability of this compound in aqueous solutions?

Stability is pH-dependent, with decomposition accelerated under neutral to alkaline conditions. Key findings:

  • Base catalysis : The conjugate base undergoes rapid ring-opening, with a maximum decomposition rate constant (kmaxk_{\text{max}}) of 0.18 min1^{-1} at pH > 7 .
  • Acidic conditions : Protonation of the α-amino group stabilizes the compound, reducing decomposition rates . Researchers should use buffered solutions at pH < 5 for short-term storage and monitor degradation via 1H^{1}\text{H}/19F^{19}\text{F} NMR .

Q. What methodological approaches are used to distinguish decomposition products?

  • NMR spectroscopy :

  • 1H^{1}\text{H} NMR identifies ABX spin systems (e.g., AB protons at 5.65–5.85 ppm for α-keto acids) .
  • 19F^{19}\text{F} NMR detects coupling patterns (e.g., JAF=15.0 HzJ_{\text{AF}} = 15.0\ \text{Hz}, JBF=46.0 HzJ_{\text{BF}} = 46.0\ \text{Hz}) to distinguish fluorinated intermediates .
    • ESI-MS : Confirms molecular weights of products (e.g., C4_4H2_2FO3_3^- for α-keto acids) .

Advanced Research Questions

Q. How does this compound inhibit ACC deaminase, and how are kinetic parameters determined?

  • Reversible inhibition : The compound acts as a slow-dissociating inhibitor, extending the lag phase of enzyme activity before saturation. This suggests competitive binding at the active site .
  • Kinetic modeling : Lag-time analysis using equations derived from enzyme-inhibitor binding (e.g., kdc=dissociation rate constantk_{\text{dc}} = \text{dissociation rate constant}, Ki=inhibitor affinityK_i = \text{inhibitor affinity}) provides submicromolar KiK_i values .
  • Validation : 1H^{1}\text{H} NMR monitors α-ketobutyrate formation to track enzyme activity under inhibitor presence .

Q. What experimental strategies resolve contradictions in proposed decomposition mechanisms?

Conflicting mechanisms (e.g., β-fluorocarbanion vs. E1cB elimination pathways) are addressed by:

  • Isotopic labeling : Comparing H2O\text{H}_2\text{O} vs. D2O\text{D}_2\text{O} decomposition profiles to identify solvent-derived proton transfer steps .
  • Intermediate trapping : Using N-acetylated analogs to isolate reactive species (e.g., α-amino group is critical for decomposition) .
  • Computational modeling : Assessing orbital interactions (e.g., negative hyperconjugation stabilizing β-fluorocarbanions) .

Q. How do steric and electronic effects of dimethyl groups compare to difluoro analogs in enzyme interactions?

  • Steric effects : Dimethyl groups may hinder enzyme binding compared to smaller difluoro substituents, altering KiK_i values .
  • Electronic effects : Dimethyl substituents lack electron-withdrawing fluorine atoms, reducing ring strain and decomposition rates. Comparative studies require:

  • Enzyme kinetics : Measuring kcat/Kmk_{\text{cat}}/K_m for dimethyl vs. difluoro analogs .
  • X-ray crystallography : Resolving binding modes in ACC deaminase active sites .

Q. Methodological Challenges

Q. What precautions are necessary for handling this compound in biological assays?

  • Rapid decomposition : Use freshly prepared solutions and avoid neutral pH buffers .
  • Toxicity : Follow OSHA HCS guidelines (e.g., PPE for skin/eye protection, fume hoods for aerosol prevention) .
  • Waste disposal : Collect fluorinated byproducts separately for professional treatment to prevent environmental contamination .

Q. How can researchers design experiments to validate cyclopropane ring-opening mechanisms?

  • pH-rate profiles : Measure decomposition rates across pH 3–9 to identify catalytic residues .
  • Isotope effects : Compare kH/kDk_{\text{H}}/k_{\text{D}} in H2O\text{H}_2\text{O} vs. D2O\text{D}_2\text{O} to confirm proton transfer steps .
  • Trapping experiments : Use nucleophiles (e.g., thiols) to intercept transient intermediates .

Q. Data Contradictions and Solutions

Q. Why do different studies propose divergent decomposition pathways (e.g., Mechanisms A vs. C)?

  • Experimental conditions : Mechanism A (general acid catalysis) may dominate in unbuffered systems, while Mechanism C (specific base catalysis) prevails in buffered solutions .
  • Resolution : Conduct time-resolved NMR under controlled pH and ionic strength to map dominant pathways .

Q. How do decomposition products vary between aqueous and organic solvents?

  • Aqueous systems : Major products include α-keto acids (75%) and hydrates (25%), with 3,3-difluoro-2-oxobutanoic acid forming in H2O\text{H}_2\text{O} but not D2O\text{D}_2\text{O} .
  • Organic solvents : Stabilize carbocation intermediates, favoring alternative pathways (e.g., hydride shifts). Researchers should use LC-MS to characterize solvent-specific byproducts .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(1R)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI Key

CUDYUNNRMLWYTR-LURJTMIESA-N

Isomeric SMILES

CC1(C[C@@]1(C(=O)O)N)C

Canonical SMILES

CC1(CC1(C(=O)O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.